![molecular formula C15H24 B14370213 2,4-Di-tert-butylbicyclo[4.1.0]hepta-2,4-diene CAS No. 94516-89-9](/img/structure/B14370213.png)
2,4-Di-tert-butylbicyclo[4.1.0]hepta-2,4-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Di-tert-butylbicyclo[4.1.0]hepta-2,4-diene is a unique organic compound characterized by its bicyclic structure. This compound is notable for its stability and the presence of two tert-butyl groups, which contribute to its steric hindrance and influence its chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Di-tert-butylbicyclo[4.1.0]hepta-2,4-diene typically involves the reaction of cycloheptatriene with tert-butyl chloride in the presence of a strong base such as sodium hydride. The reaction is carried out under an inert atmosphere to prevent oxidation and at low temperatures to control the reaction rate.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2,4-Di-tert-butylbicyclo[4.1.0]hepta-2,4-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of saturated hydrocarbons.
Substitution: Electrophilic substitution reactions can occur at the tert-butyl groups, where reagents such as halogens or sulfonyl chlorides can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens or sulfonyl chlorides under mild conditions.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated or sulfonylated derivatives.
Scientific Research Applications
2,4-Di-tert-butylbicyclo[4.1.0]hepta-2,4-diene has several applications in scientific research:
Chemistry: Used as a model compound to study steric effects and reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development due to its unique structure.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 2,4-Di-tert-butylbicyclo[4.1.0]hepta-2,4-diene involves its interaction with molecular targets through steric hindrance and electronic effects. The tert-butyl groups create a bulky environment that influences the compound’s reactivity and interaction with other molecules. The pathways involved include electrophilic and nucleophilic reactions, where the compound can act as a substrate or inhibitor depending on the context.
Comparison with Similar Compounds
Similar Compounds
1,3,5,7-Tetra-tert-butylbicyclo[4.1.0]hepta-2,4-diene: Similar in structure but with additional tert-butyl groups, leading to different steric and electronic properties.
2,4-Di-tert-butylphenol: Shares the tert-butyl groups but has a different core structure, resulting in distinct chemical behavior.
Uniqueness
2,4-Di-tert-butylbicyclo[410]hepta-2,4-diene is unique due to its bicyclic structure and the specific positioning of the tert-butyl groups
Properties
CAS No. |
94516-89-9 |
|---|---|
Molecular Formula |
C15H24 |
Molecular Weight |
204.35 g/mol |
IUPAC Name |
2,4-ditert-butylbicyclo[4.1.0]hepta-2,4-diene |
InChI |
InChI=1S/C15H24/c1-14(2,3)11-7-10-8-12(10)13(9-11)15(4,5)6/h7,9-10,12H,8H2,1-6H3 |
InChI Key |
XUCSRGUMKVPMRT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC2CC2C(=C1)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Trifluoro[2-(methylsulfanyl)ethyl]silane](/img/structure/B14370138.png)
![8-[(But-3-en-2-yl)oxy]octa-1,6-diene](/img/structure/B14370144.png)
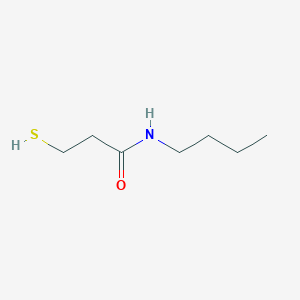

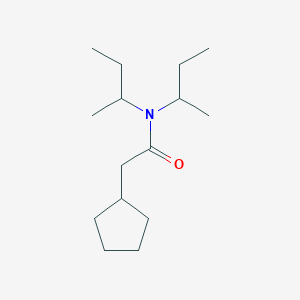
![3-Buten-2-one, 4-[methyl(phenylmethyl)amino]-, (E)-](/img/structure/B14370160.png)


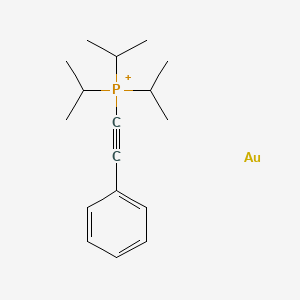
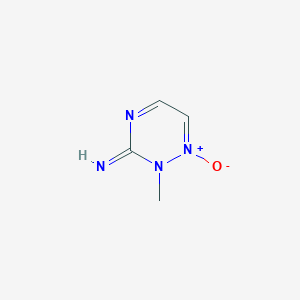
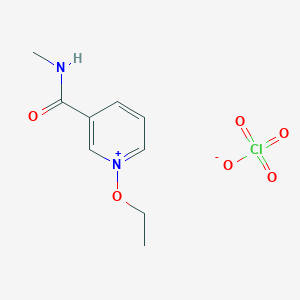
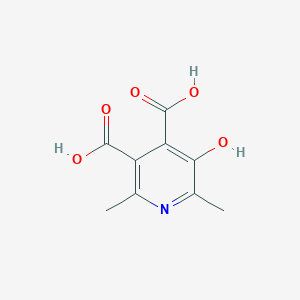
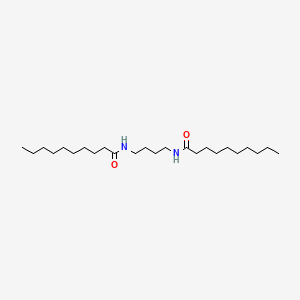
![N-[(Z)-Phenyl(phenylimino)methyl]phosphorimidic trichloride](/img/structure/B14370214.png)
